
2-Chloro-5-fluoro-4-(4-fluorophenoxy)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-fluoro-4-(4-fluorophenoxy)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. This compound is characterized by the presence of chlorine and fluorine atoms, as well as a fluorophenoxy group attached to the pyrimidine ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-4-(4-fluorophenoxy)pyrimidine typically involves the reaction of 2-chloro-5-fluoropyrimidine with 4-fluorophenol. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
2-Chloro-5-fluoro-4-(4-fluorophenoxy)pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can participate in redox reactions under appropriate conditions.
Coupling reactions: It can undergo Suzuki coupling reactions with boronic acids in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines or thiols, and bases such as potassium carbonate (K₂CO₃).
Oxidation and reduction: Oxidizing agents like hydrogen peroxide (H₂O₂) or reducing agents like sodium borohydride (NaBH₄).
Coupling reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate (K₂CO₃).
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrimidines.
Oxidation and reduction: Formation of oxidized or reduced derivatives.
Coupling reactions: Formation of biaryl compounds.
科学的研究の応用
2-Chloro-5-fluoro-4-(4-fluorophenoxy)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 2-Chloro-5-fluoro-4-(4-fluorophenoxy)pyrimidine is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use .
類似化合物との比較
Similar Compounds
- 2,4-Dichloro-5-fluoropyrimidine
- 2-Chloro-5-fluoropyrimidine
- 2-Chloro-5-fluoro-4-(2-fluorophenoxy)pyrimidine
Uniqueness
2-Chloro-5-fluoro-4-(4-fluorophenoxy)pyrimidine is unique due to the presence of both chlorine and fluorine atoms, as well as the fluorophenoxy group, which imparts distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications .
特性
分子式 |
C10H5ClF2N2O |
|---|---|
分子量 |
242.61 g/mol |
IUPAC名 |
2-chloro-5-fluoro-4-(4-fluorophenoxy)pyrimidine |
InChI |
InChI=1S/C10H5ClF2N2O/c11-10-14-5-8(13)9(15-10)16-7-3-1-6(12)2-4-7/h1-5H |
InChIキー |
YZDJQUBIFCLWPY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1OC2=NC(=NC=C2F)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(Bromodifluoromethyl)-5-methyl-1H-indol-3-yl]ethan-1-amine](/img/structure/B13218327.png)

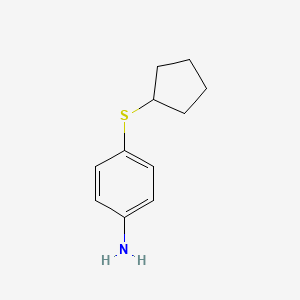
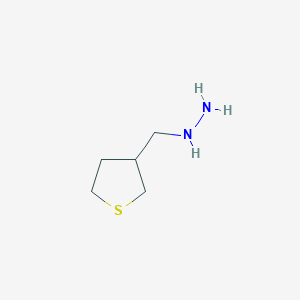
![tert-Butyl N-[4-(2-methylphenyl)-4-oxobutyl]carbamate](/img/structure/B13218352.png)
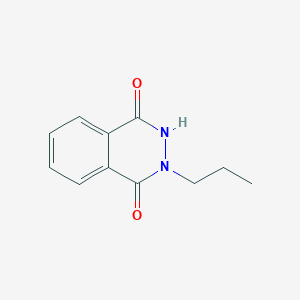
![3-(5H,6H,7H,8H-[1,2,4]Triazolo[1,5-A]pyrazin-2-YL)pyridine](/img/structure/B13218361.png)
![Tert-butyl 4-[(1-aminocyclopentyl)carbonyl]piperazine-1-carboxylate](/img/structure/B13218378.png)
![5-[4-(Propan-2-yl)piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B13218383.png)
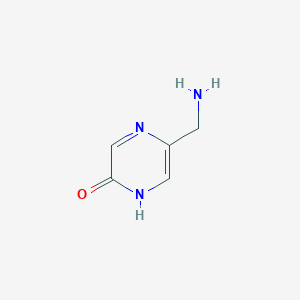
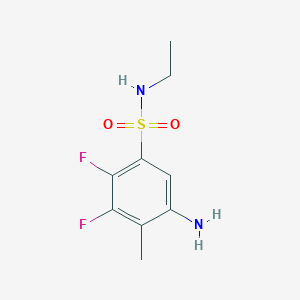
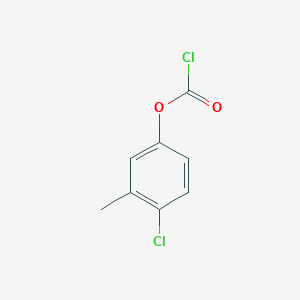
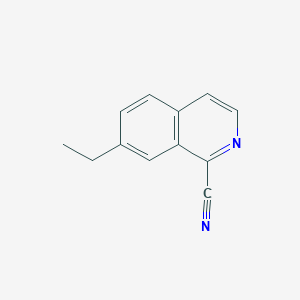
![1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid](/img/structure/B13218413.png)
